2-(1-Ethyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride is a chemical compound that has garnered interest in various scientific research applications. Its molecular formula is , and it has a molecular weight of approximately 240.13 g/mol. This compound is classified as an oxolane derivative, specifically featuring an imidazole ring, which is known for its biological activity and utility in medicinal chemistry. The compound is typically utilized in research settings, particularly in studies related to pharmacology and biochemistry, due to its potential interactions with biological systems.
The synthesis of 2-(1-Ethyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride can be achieved through several methods, typically involving the reaction of appropriate imidazole derivatives with oxolane precursors. A common approach includes the following steps:
Technical details regarding specific reagents and conditions (such as temperature, solvent choice, and reaction time) are critical for optimizing yield and purity.
The molecular structure of 2-(1-Ethyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride can be represented using various structural formulas:
InChI=1S/C8H13N3O.2ClH/c1-11-4-3-10-8(11)7-6(9)2-5-12-7;;/h3-4,6-7H,2,5,9H2,1H3;2*1H/t6-,7-;;/m0../s1
CN1C=CN=C1C2C(CCO2)N.Cl.Cl
These representations highlight the connectivity between atoms and functional groups within the molecule.
The compound's molecular data includes:
This data is crucial for understanding its reactivity and interactions in chemical processes.
2-(1-Ethyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride can participate in several chemical reactions:
Technical details regarding reaction conditions, such as pH, temperature, and catalysts used, are essential for successful transformations.
The mechanism of action of 2-(1-Ethyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride primarily involves its interaction with biological targets:
Data regarding binding affinities and kinetic parameters would provide further insights into its biological efficacy.
The physical properties of 2-(1-Ethyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride include:
Chemical properties include:
Understanding these properties is essential for handling and utilizing the compound effectively in laboratory settings.
This compound has several significant applications in scientific research:
The diverse applications underscore its importance in advancing both fundamental and applied scientific research.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: